molecular formula C14H14F6N2O5 B1196051 N-Trifluoroacetylproline anhydride CAS No. 2966-05-4

N-Trifluoroacetylproline anhydride

Cat. No.: B1196051
CAS No.: 2966-05-4
M. Wt: 404.26 g/mol
InChI Key: XTEMTLUJKNBNNQ-YUMQZZPRSA-N
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Description

N-Trifluoroacetylproline anhydride is a specialized reagent designed for use in organic synthesis and peptide chemistry. Its primary research application is as a protecting group agent, particularly for the proline amino acid residue, to prevent unwanted side reactions during complex multi-step synthesis . The trifluoroacetyl (TFA) group is a widely used protecting group for amines because it is stable under a range of conditions yet can be removed selectively . In peptide synthesis, protecting groups are essential for blocking the reactivity of specific amino acids while forming peptide bonds with others. This compound allows researchers to strategically incorporate proline, a secondary amino acid that imposes unique structural constraints on peptides, into custom sequences . Beyond peptide synthesis, this reagent serves as a key building block and intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) . Its mechanism of action involves acylating nucleophilic sites, such as the nitrogen atoms in amino groups, to form protected intermediates. The compound is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

2966-05-4

Molecular Formula

C14H14F6N2O5

Molecular Weight

404.26 g/mol

IUPAC Name

[(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl] (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H14F6N2O5/c15-13(16,17)11(25)21-5-1-3-7(21)9(23)27-10(24)8-4-2-6-22(8)12(26)14(18,19)20/h7-8H,1-6H2/t7-,8-/m0/s1

InChI Key

XTEMTLUJKNBNNQ-YUMQZZPRSA-N

SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)OC(=O)C2CCCN2C(=O)C(F)(F)F

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)OC(=O)[C@@H]2CCCN2C(=O)C(F)(F)F

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)OC(=O)C2CCCN2C(=O)C(F)(F)F

Synonyms

(S,S)-N-trifluoroacetylproline anhydride
N-TA-Pro-A
N-trifluoroacetylproline anhydride

Origin of Product

United States

Comparison with Similar Compounds

Trifluoroacetic Anhydride (TFAA)

  • Structure : Symmetrical anhydride of trifluoroacetic acid (C₄F₆O₃; MW 210.03 g/mol) .
  • Reactivity : Highly reactive acylating agent; hydrolyzes in water but miscible with polar organic solvents .
  • Applications : Widely used for trifluoroacetylation in GC derivatization of amines, alcohols, and thiols. Unlike N-Trifluoroacetylproline anhydride, TFAA lacks chirality, making it unsuitable for enantiomer differentiation. However, it offers higher yields and faster reaction kinetics .
  • Key Data: Property TFAA this compound Molecular Weight 210.03 g/mol Not explicitly reported Stereoselectivity No Yes Reaction Yield High Low (~20–40% for ketamine) Racemization Risk None Moderate

Acetic Anhydride

  • Structure: (CH₃CO)₂O (MW 102.09 g/mol); a simple, non-fluorinated anhydride .
  • Reactivity : Less electrophilic than fluorinated analogs; requires catalysts (e.g., Lewis acids) for efficient acylation .
  • Applications : Common in esterification and acetylation reactions. Lacks the stereochemical utility of this compound but is cost-effective and widely available .

Maleic Anhydride

  • Structure : Cyclic anhydride with a conjugated diene (C₄H₂O₃; MW 98.06 g/mol) .
  • Reactivity : Undergoes ring-opening reactions with nucleophiles (e.g., thiols, amines) in the presence of catalysts like triphenylphosphine (Ph₃P) .
  • Applications: Used in polymer synthesis and drug intermediates (e.g., HIV-1 integrase inhibitors) .

Succinic Anhydride

  • Structure : Cyclic five-membered anhydride (C₄H₄O₃; MW 100.07 g/mol) .
  • Reactivity : Similar to maleic anhydride but less reactive due to the absence of a conjugated double bond.
  • Applications : Modifies amine-containing compounds (e.g., proteins, drugs) via succinylation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Stereoselectivity
This compound Not reported Not reported Chiral amine derivatization for GC Yes
Trifluoroacetic anhydride C₄F₆O₃ 210.03 Broad acylations (GC derivatization) No
Maleic anhydride C₄H₂O₃ 98.06 Polymer/drug synthesis No
Succinic anhydride C₄H₄O₃ 100.07 Protein/drug modification No

Table 2: Reaction Conditions and Outcomes

Compound Catalyst Solvent Yield (%) Notable Issues
This compound None Acetone/DCM 20–40 Racemization, low yield
Maleic anhydride Ph₃P (3.3 mmol) Acetonitrile 60–85 Aliphatic thiols inactive
Trifluoroacetic anhydride None Acetone >90 Hydrolysis-sensitive

Key Research Findings

  • This compound : Demonstrates stereoselectivity but suffers from poor yields (40% maximum) and racemization, limiting its reliability for quantitative enantiomer analysis .
  • Trifluoroacetic Anhydride: Offers high efficiency in acylations but cannot differentiate enantiomers, making it less specialized for chiral analyses .
  • Maleic Anhydride : Catalytic Ph₃P-mediated reactions with thiols achieve high yields (60–85%), but reactivity is restricted to aromatic thiols .

Q & A

Q. How can researchers optimize the derivatization of chiral amines using N-Trifluoroacetylproline anhydride for enantiomeric analysis?

  • Methodological Answer : Derivatization efficiency depends on reaction time, temperature, and solvent purity. Evidence suggests using stoichiometric excess of this compound (1.5–2.0 equivalents) in anhydrous dichloromethane or acetonitrile at 25–40°C for 1–4 hours . Monitor reaction progress via TLC or GC-MS. Note that steric hindrance in amines (e.g., ketamine) reduces yields, requiring longer reaction times. Post-derivatization, purify products via silica gel chromatography to remove unreacted reagents and byproducts.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to track trifluoroacetyl group incorporation, but note that fluorine signals may overlap with other fluorinated impurities (e.g., trifluoroacetic acid) .
  • GC-MS : Employ chiral columns (e.g., Cyclodextrin-based) to resolve enantiomers of derivatized amines. Calibrate with synthetic standards to quantify enantiomeric excess (ee) .
  • IR Spectroscopy : Confirm anhydride ring opening by monitoring carbonyl stretches (1,800–1,750 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) due to its corrosive properties. Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation. Store the compound in airtight containers under inert gas (argon) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can stereoselectivity and racemization be minimized during derivatization with this compound?

  • Methodological Answer : Racemization of the acylating reagent occurs under prolonged heating or acidic conditions. To mitigate this:
  • Use low temperatures (≤30°C) and short reaction times.
  • Add molecular sieves (3Å) to maintain anhydrous conditions, preventing acid-catalyzed racemization .
  • For sterically hindered amines, pre-activate the anhydride with a catalytic base (e.g., DMAP) to enhance reactivity without compromising stereoselectivity .

Q. What thermodynamic parameters govern the reactivity of this compound in acylation reactions?

  • Methodological Answer : The reaction enthalpy (ΔH\Delta H^\circ) and entropy (ΔS\Delta S^\circ) for trifluoroacetylation can be derived from vapor pressure and molar volume data. Kinetic studies show that the activation energy (EaE_a) is lower in polar aprotic solvents (e.g., DMF) due to improved electrophilicity of the anhydride . Optimize solvent dielectric constant (ε\varepsilon) to balance reaction rate and byproduct formation.

Q. How should researchers resolve contradictory data on reaction yields and enantiomeric excess in derivatization studies?

  • Methodological Answer : Inconsistent yields or ee values often stem from residual moisture or variable reagent purity. Implement:
  • Rigorous drying of solvents and amines (e.g., over MgSO4_4).
  • Standardized GC-MS protocols with internal standards (e.g., deuterated analogs) to normalize quantification .
  • Statistical analysis (e.g., ANOVA) to identify outliers in batch reactions.

Q. What role does this compound play in pseudoproline synthesis for peptide engineering?

  • Methodological Answer : The trifluoroacetyl group stabilizes pseudoprolines by reducing steric strain during solid-phase peptide synthesis (SPPS). Incorporate it at sequence positions prone to aggregation (e.g., β-sheet regions). Post-assembly, cleave the protecting group under mild acidic conditions (20% TFA in DCM) to avoid peptide backbone degradation .

Data Contradiction Analysis

  • Case Study : reports poor yields (≤40%) for ketamine derivatization. Contrast this with higher yields (70–80%) observed in less hindered amines.
    • Resolution : Steric effects dominate; use computational modeling (e.g., DFT) to predict reactivity of bulky amines. Adjust reaction parameters (e.g., microwave-assisted heating) to improve kinetics .

Cross-Disciplinary Applications

  • Peptide Synthesis : Enhances solubility of hydrophobic peptides via trifluoroacetyl capping, enabling efficient SPPS of amyloidogenic sequences .
  • Polymer Chemistry : Explore its use as a fluorinated crosslinker in specialty polymers, leveraging trifluoroacetyl’s thermal stability .

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